Beta-(2,4-Dihydroxypyrimidin-1-yl)alanine is a compound that combines the structural features of beta-alanine with a pyrimidine derivative, specifically 2,4-dihydroxypyrimidine. The compound's structure includes a beta-alanine moiety, which is an amino acid where the amino group is attached to the beta carbon, and a pyrimidine ring with hydroxyl groups at the 2 and 4 positions. This unique configuration contributes to its potential biological and chemical activities.
The reactivity of this compound makes it a versatile building block in organic synthesis.
Beta-(2,4-Dihydroxypyrimidin-1-yl)alanine exhibits various biological activities due to its structural components:
The synthesis of beta-(2,4-Dihydroxypyrimidin-1-yl)alanine can be achieved through several methods:
Beta-(2,4-Dihydroxypyrimidin-1-yl)alanine has potential applications in various fields:
Studies on the interactions of beta-(2,4-Dihydroxypyrimidin-1-yl)alanine with biological macromolecules (like proteins and nucleic acids) are essential for understanding its mechanism of action. Potential areas of investigation include:
Several compounds share structural similarities with beta-(2,4-Dihydroxypyrimidin-1-yl)alanine. Here are notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Beta-Alanine | Amino acid with a beta carbon | Naturally occurring; precursor to carnosine |
2,4-Dihydroxypyrimidine | Pyrimidine ring with hydroxyl groups | Used in nucleobase synthesis |
Carnosine | Dipeptide (beta-alanine + histidine) | Acts as a buffer in muscles |
Uracil | Pyrimidine base found in RNA | Essential for nucleic acid structure |
Beta-(2,4-Dihydroxypyrimidin-1-yl)alanine is unique due to its combination of an amino acid structure with a dihydroxypyrimidine moiety. This dual functionality may impart distinctive properties not found in simpler analogs like beta-alanine or uracil alone. Its potential neuroprotective and antioxidant effects further differentiate it from similar compounds.
The most direct laboratory access to beta-(2,4-dihydroxypyrimidin-1-yl)alanine begins with activation of the uracil (that is, 2,4-dihydroxypyrimidine) ring to create a leaving group at nitrogen-1 or carbon-6, followed by displacement with a β-alanine nucleophile.
Carbon-halogen activation route
Two-stage chlorination of 2,4-dihydroxypyrimidine with thionyl chloride and bis(trichloromethyl) carbonate between sixty-five and seventy degrees Celsius furnishes 2,4-dichloropyrimidine in ninety-five percent isolated yield [3]. Subsequent heating of this dichloride with the sodium salt of β-alanine in anhydrous dimethylformamide at one-hundred-ten degrees Celsius for four hours gives the target amino acid after hydrolysis and purification (typical isolated yield sixty-to-seventy percent, reported for analogous uracil–amine couplings [4]).
Carbon-six halouracil displacement
Six-chlorouracil undergoes very rapid nucleophilic substitution under microwave irradiation. For example, treatment with piperidine in N-methyl-2-pyrrolidone at sixty degrees Celsius for thirty seconds affords the substituted product in ninety-nine percent yield; analogous reactions with primary amines proceed in fifteen minutes at one-hundred degrees Celsius with ninety-to-ninety-eight percent yields [4]. Replacing the amine with the β-alanine carboxylate under the same conditions delivers the β-alanine conjugate without epimerisation at the stereogenic centre of the amino acid side chain.
Sealed-tube N-alkylation
Condensation of 6-chloro-uracil derivatives with protected aminopiperidine building blocks in the presence of sodium hydrogencarbonate in a sealed tube at one-hundred-fifty degrees Celsius produces N-alkylated uracils in eighty-to-ninety percent yield; identical conditions have been translated to β-alanine methyl ester hydrochloride to install the amino acid side chain [5].
Electrophile | Nucleophile | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
---|---|---|---|---|---|---|
2,4-dichloropyrimidine | Sodium β-alaninate | Dimethylformamide | 110 | 4 h | 65–70 | 18 |
6-Chlorouracil | Piperidine | N-Methyl-2-pyrrolidone | 60 | 0.5 min | 99 | 22 |
6-Chlorouracil | Benzylamine | N-Methyl-2-pyrrolidone | 100 | 15 min | 94 | 22 |
Table 1 Representative nucleophilic substitutions leading to pyrimidinyl-substituted amino acids.
Efficient coupling requires selective masking of the ring hydroxyl groups to suppress competitive O-alkylation. Two complementary solutions are widely practised.
Dual O-methyl protection – Exhaustive methylation at positions one and three yields 1,3-dimethyl-6-chlorouracil, a crystalline, moisture-stable electrophile that undergoes amine displacement at sixty degrees Celsius within thirty seconds and releases the protecting groups quantitatively during subsequent alkaline hydrolysis [4].
Transient silyl protection – Hexamethyldisilazane treatment converts uracil into its bis-trimethylsilyl ether; the silyl groups survive strong bases but are removed in the final aqueous work-up, providing a chromatography-free deprotection step (methodology reported for analogous pyrimidine alkylations [6]).
In vivo, plants of the genus Lathyrus form the same pyrimidinyl amino acid (traditionally named lathyrine) by a concise, uracil-centred pathway. Pulse-labelling experiments with seedlings of Lathyrus tingitanus showed that more than eighty percent of radiolabel from position-two of uracil appears at carbon-two of the pyrimidine ring in the final amino acid, whereas ninety percent of radiolabel from carbon-three of serine is transferred to the three-carbon side chain [9]. These data support the sequence below.
Bacterial pathways extend the chemistry further. In Bacillus megaterium a dedicated β-alanine:pyruvate aminotransferase (gene pydD2) transfers the amino group of β-alanine to pyruvate, generating malonic semialdehyde; an associated malonic semialdehyde reductase (msdh) then funnels carbon through to acetyl-coenzyme A [10].
Enzyme | Organism | Substrate | Apparent kcat (s-1) | Apparent Km (mM) | Optimum pH | Reference |
---|---|---|---|---|---|---|
β-Alanine:pyruvate aminotransferase (PydD2) | Bacillus megaterium | β-Alanine | 1.5 ± 0.1 | 13.7 ± 2.6 | 9.0 | 34 |
Malonic semialdehyde reductase (Msdh) | Bacillus megaterium | Malonic semialdehyde | 2.3 ± 0.2 | 0.18 ± 0.05 | 8.2 | 34 |
Table 2 Kinetic constants for the bacterial extension of the uracil degradation pathway.
Systematic screening of the carbon-six halouracil substitution showed that reaction efficiency is primarily governed by temperature and the basicity of the medium [4].
Variable | Optimised value | Observed effect | Reference |
---|---|---|---|
Reaction medium | N-Methyl-2-pyrrolidone (high dielectric constant) | Maximises nucleophile solvation and suppresses by-products | 22 |
Temperature | Fifty-to-sixty degrees Celsius under microwave irradiation | Reduces reaction time from hours to seconds while maintaining stereochemical integrity | 22 |
Base strength | Cesium bicarbonate for O-alkylation, sodium hydrogencarbonate for N-alkylation | Favourable balance between deprotonation and side-reactions | 22 |
Catalyst load | None required; rate controlled by intrinsic leaving-group reactivity | Eliminates transition-metal contamination in the final amino acid | 22 |
Enzymatic steps are likewise pH-sensitive. The aminotransferase PydD2 displays maximal turnover at pH 9.0, whereas the downstream malonic semialdehyde reductase operates most efficiently at pH 8.2 [10]. Maintaining the cascade within this narrow alkaline window prevents accumulation of β-alanine and secures full conversion to acetyl-coenzyme A under aerobic culture conditions.